

In-Depth Technical Guide: Spinosyn D 17-Pseudoaglycone

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Compound of Interest

Compound Name: *Spinosyn D 17-pseudoaglycone*

Cat. No.: B3026167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Spinosyn D 17-pseudoaglycone**, a key derivative of the insecticidal agent Spinosyn D. This document outlines its molecular characteristics, biological activity, and the methodologies for its preparation and analysis, tailored for a scientific audience engaged in insecticide research and development.

Core Molecular Data

Spinosyn D 17-pseudoaglycone is a hydrolytic derivative of Spinosyn D, a natural product from the bacterium *Saccharopolyspora spinosa*. The removal of the forosamine sugar at the 17-position results in this pseudoaglycone.

Property	Value	Source
Molecular Weight	604.77 g/mol	[1] [2]
Molecular Formula	C34H52O9	[1] [2]
CAS Number	131929-55-0	[2]

Biological Activity and Mechanism of Action

Spinosyns, the parent compounds of **Spinosyn D 17-pseudoaglycone**, exert their insecticidal effect through a unique neural mechanism. They are allosteric activators of nicotinic

acetylcholine receptors (nAChRs), leading to the disruption of acetylcholine neurotransmission.
[2][3] This action is distinct from other insecticides that target nAChRs.[3] The primary target site is associated with the $\alpha 6$ subunit of the insect nAChR.[4] Additionally, spinosyns can have secondary effects as a γ -amino-butyric acid (GABA) neurotransmitter agonist.[3] The ultimate effect is the hyperexcitation of the insect nervous system, resulting in paralysis and death.[3]

The forosamine moiety is considered crucial for the potent insecticidal activity of spinosyns.[5] Consequently, **Spinosyn D 17-pseudoaglycone**, which lacks this sugar, exhibits significantly reduced biological activity.

Compound	Target Organism	Activity	Concentration	Source
Spinosyn D 17-pseudoaglycone	Tobacco budworm (Heliothis virescens)	Not lethal	Up to 64 ppm	[6]

Experimental Protocols

Synthesis of Spinosyn D 17-Pseudoaglycone

The preparation of **Spinosyn D 17-pseudoaglycone** is achieved through the selective hydrolysis of the forosamine sugar from Spinosyn D under mild acidic conditions. The following protocol is based on the methodology described by Creemer et al. (1998).[7]

Materials:

- Spinosyn D
- Methanol
- 0.1 N Hydrochloric Acid (HCl)
- Saturated sodium bicarbonate solution
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve Spinosyn D in methanol.
- Add 0.1 N HCl to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Spinosyn D 17-pseudoaglycone**.

Analytical Methodology for Spinosyn Derivatives

The following is an adaptation of a validated analytical method for spinosad (a mixture of Spinosyn A and D) which can be applied for the analysis of **Spinosyn D 17-pseudoaglycone** in various matrices.^[8]

Instrumentation:

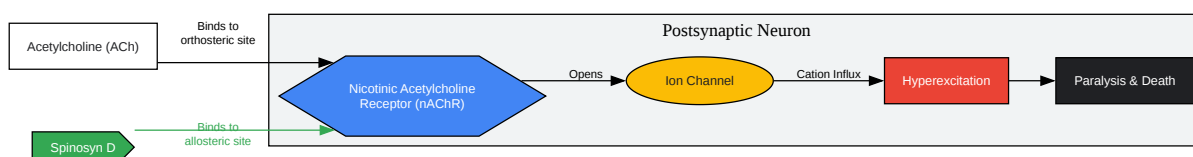
- Liquid Chromatograph-Mass Spectrometer (LC-MS)

Sample Preparation (General Outline):

- Extraction: Homogenize the sample with a suitable solvent system (e.g., acetone/n-hexane) under slightly basic conditions.

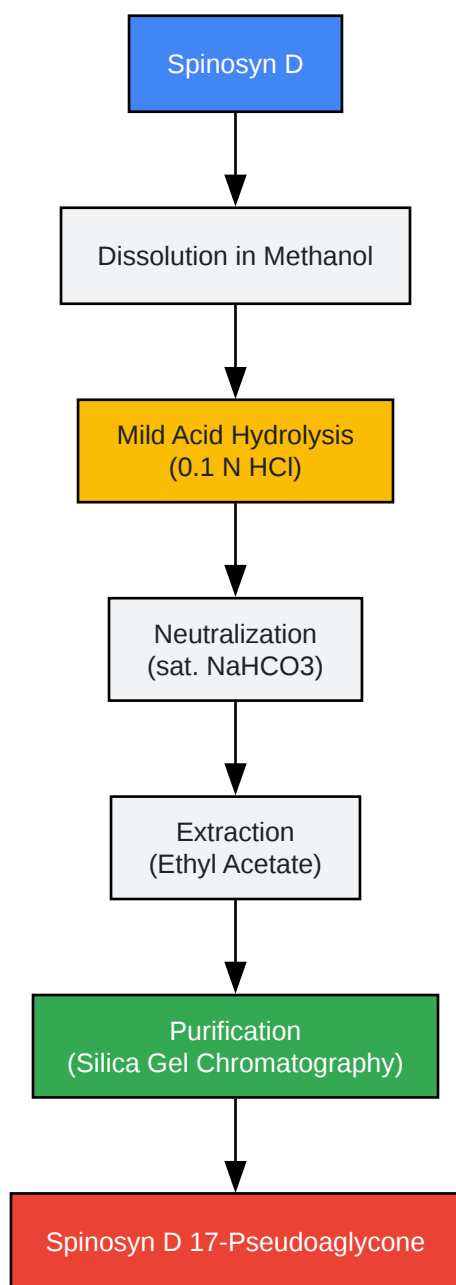
- Centrifugation: Separate the organic layer by centrifugation.
- Dehydration and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it.
- Clean-up: Employ solid-phase extraction (SPE) with appropriate cartridges (e.g., porous diatomaceous earth, aminopropyl-silanized silica gel) to remove interfering substances.
- Analysis: Quantify and confirm the analyte using LC-MS.

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action of Spinosyn D on insect nicotinic acetylcholine receptors.



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Caption: Workflow for the synthesis of **Spinosyn D 17-pseudoaglycone**.

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